molecular formula C25H31N3O2S B298952 3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one

3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one

Cat. No. B298952
M. Wt: 437.6 g/mol
InChI Key: IXCUEUGQJZAPJT-ZYITZIQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in scientific research. It belongs to the thiazolidinone family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways. For example, it has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). It has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, it has been shown to reduce oxidative stress and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one is its diverse biological activities, which make it a promising candidate for the development of novel therapeutics. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one. One of the potential directions is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another potential direction is the development of novel derivatives with improved solubility and reduced toxicity. Additionally, the exploration of its potential use in combination therapy with other drugs is also a promising direction for future research.
Conclusion:
In conclusion, 3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one is a synthetic compound that has shown significant potential for therapeutic applications. Its diverse biological activities and mechanism of action make it a promising candidate for the development of novel therapeutics. However, its use in lab experiments is limited by its low solubility in water and potential toxicity at high concentrations. Further research is needed to fully understand its mechanism of action and explore its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one involves the reaction of cyclohexanone, ethyl 4-aminobenzoate, 2,4-pentanedione, and 1,2,5-trimethylpyrrole-3-carbaldehyde in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate and subsequent cyclization to form the thiazolidinone ring. The final product is obtained after purification by column chromatography.

Scientific Research Applications

3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, antitumor, antidiabetic, and antimicrobial activities. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

Product Name

3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one

Molecular Formula

C25H31N3O2S

Molecular Weight

437.6 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-2-(4-ethoxyphenyl)imino-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H31N3O2S/c1-5-30-22-13-11-20(12-14-22)26-25-28(21-9-7-6-8-10-21)24(29)23(31-25)16-19-15-17(2)27(4)18(19)3/h11-16,21H,5-10H2,1-4H3/b23-16-,26-25?

InChI Key

IXCUEUGQJZAPJT-ZYITZIQLSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=C(N(C(=C3)C)C)C)/S2)C4CCCCC4

SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=C(N(C(=C3)C)C)C)S2)C4CCCCC4

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=C(N(C(=C3)C)C)C)S2)C4CCCCC4

Origin of Product

United States

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